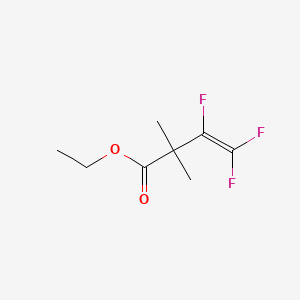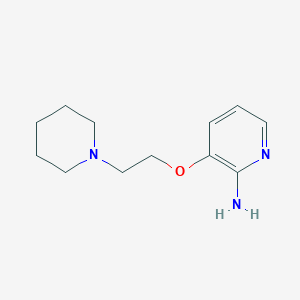
CID 15776466
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 15776466 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 15776466 involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate is then processed further, often involving purification and additional reactions.
Final Synthesis: The final compound is synthesized through a series of reactions, including heating, cooling, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:
Large-Scale Reactors: Using large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions precisely.
Quality Control: Ensuring the final product meets specific purity and quality standards through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
CID 15776466 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts to facilitate the reactions, including metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution.
Applications De Recherche Scientifique
CID 15776466 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of CID 15776466 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Targets: Binding to specific molecular targets, such as enzymes or receptors.
Modulating Pathways: Modulating biochemical pathways to produce a desired effect.
Cellular Effects: Inducing cellular responses that lead to the observed effects.
Propriétés
Formule moléculaire |
C5H5Te |
|---|---|
Poids moléculaire |
192.7 g/mol |
InChI |
InChI=1S/C5H5Te/c6-5-3-1-2-4-5/h1-5H |
Clé InChI |
SIFOEEFXHPPZDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C=C1)[Te] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)


![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
